

Chemical structure and formula of gammacerane (C₃₀H₅₂)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Gammacerane

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Gammacerane (C₃₀H₅₂): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gammacerane is a pentacyclic triterpenoid hydrocarbon with the chemical formula C₃₀H₅₂.^[1]^[2]^[3] It consists of five fused six-membered rings, forming a complex and stable structure.^[1]^[2] First identified in geological samples, **gammacerane** is now recognized as a significant biomarker in the field of geochemistry. Its presence and abundance in ancient sediments and petroleum provide valuable insights into the paleoenvironment, particularly regarding water column stratification, anoxia, and salinity.^[4]^[5]^[6]^[7]

The primary biological precursor to **gammacerane** is tetrahymanol (gammaceran-3β-ol), a membrane lipid found in certain eukaryotes, most notably ciliates, as well as some fungi, ferns, and bacteria.^[1]^[2]^[4] Through diagenetic processes over millions of years, tetrahymanol is dehydroxylated to form the stable hydrocarbon **gammacerane**.^[2]^[4] The unique biosynthetic pathways leading to tetrahymanol, which can function as a sterol surrogate in anaerobic environments, present potential avenues for research in drug development.^[4]

This technical guide provides a detailed overview of the chemical structure, formula, and properties of **gammacerane**, along with experimental protocols for its analysis and its

significance as a biomarker.

Chemical Structure and Properties

Gammacerane is an irregular C30 pentacyclic triterpane.^[6] Its systematic IUPAC name is (4aS,6aR,6bR,8aS,12aS,12bR,14aR,14bS)-4,4,6a,6b,9,9,12a,14b-Octamethyldocosahydricene.^[2]

Data Presentation

A summary of the key quantitative data for **gammacerane** is presented in Table 1. It is important to note that while the molecular formula and mass are well-established, specific physical properties such as melting and boiling points, and detailed experimental NMR spectral data for pure **gammacerane** are not readily available in the reviewed literature. The data provided for mass spectrometry is a key characteristic used for its identification.

Property	Value	Reference
Chemical Formula	C30H52	^{[1][2][3]}
Molar Mass	412.746 g·mol ⁻¹	^[2]
Key Mass Spectrometry Fragment (m/z)	191	^{[4][8][9][10]}
Melting Point	Data not readily available	
Boiling Point	Data not readily available	
¹ H NMR Data	Data not readily available	
¹³ C NMR Data	Data not readily available	

Note: The lack of readily available data for some physical and spectroscopic properties is due to the compound's primary relevance and analysis within complex geological mixtures rather than as an isolated, synthesized compound.

Experimental Protocols

The analysis of **gammacerane** is typically performed on complex organic mixtures extracted from geological samples like sediments, rocks, or crude oil.[\[4\]](#)[\[11\]](#) The standard method for identification and quantification is Gas Chromatography-Mass Spectrometry (GC-MS).[\[4\]](#)[\[12\]](#)[\[13\]](#)

Generalized Workflow for Gammacerane Analysis from Sediments

The following protocol outlines the general steps for the extraction and analysis of **gammacerane** from a solid geological matrix.

1. Sample Preparation:

- Sediment or rock samples are first crushed and powdered to increase the surface area for efficient extraction.[\[4\]](#)

2. Lipid Extraction:

- The total lipid content is extracted from the powdered sample using organic solvents. A common solvent mixture is dichloromethane/methanol.[\[4\]](#)
- Extraction can be performed using methods such as Soxhlet extraction or Accelerated Solvent Extraction (ASE) to ensure the efficient removal of organic matter from the inorganic matrix.[\[4\]](#)

3. Fractionation:

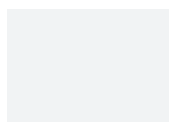
- The total lipid extract is a complex mixture and requires separation into different compound classes. This is typically achieved using column chromatography with silica gel or alumina as the stationary phase.[\[4\]](#)
- The extract is loaded onto the column and eluted with solvents of increasing polarity. **Gammacerane**, being a nonpolar hydrocarbon, will be present in the aliphatic (saturated) hydrocarbon fraction, which is eluted with a nonpolar solvent like hexane.[\[4\]](#)

4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

- Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for the analysis.[13]
- Column: A capillary column, often with a nonpolar stationary phase (e.g., DB-5ms), is typically used for the separation of biomarkers.[13]
- Injection: A small volume (e.g., 1 μ L) of the aliphatic hydrocarbon fraction (dissolved in a suitable solvent) is injected into the GC.
- GC Oven Program: A temperature program is used to separate the compounds based on their boiling points and interaction with the stationary phase. A typical program might start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 300°C) at a controlled rate (e.g., 10°C/min) and hold for a final period.[13]
- Mass Spectrometry: The mass spectrometer is typically operated in electron ionization (EI) mode. For biomarker analysis, Selected Ion Monitoring (SIM) mode is often used to enhance sensitivity and selectivity for target compounds. For **gammacerane** and other hopanes, the characteristic fragment ion at a mass-to-charge ratio (m/z) of 191 is monitored.[4][8][10]
- Identification: **Gammacerane** is identified by its retention time in the gas chromatogram and the presence of the characteristic m/z 191 fragment in its mass spectrum.[4][9]

Visualizations

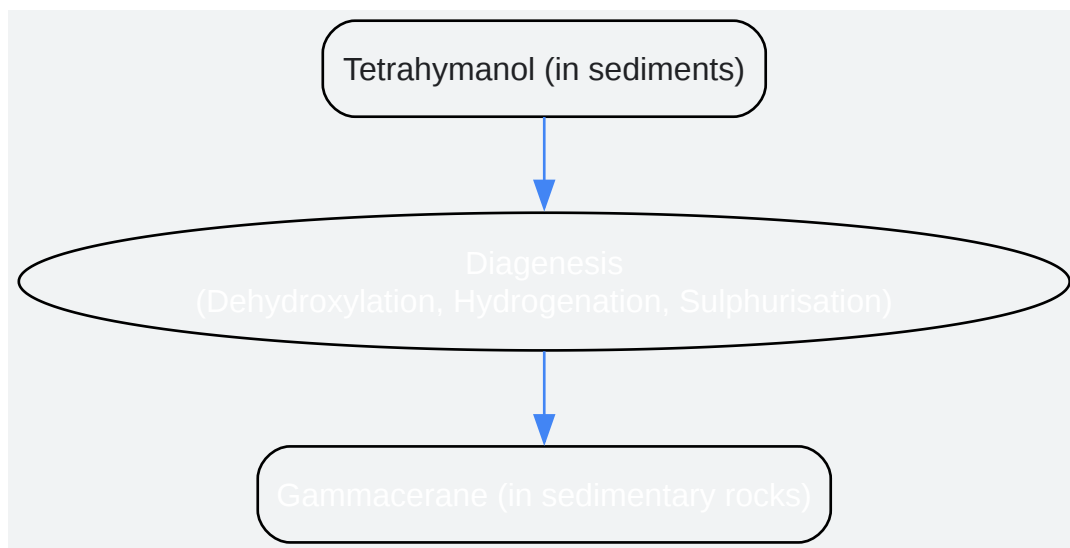
Chemical Structure of Gammacerane



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Caption: 2D chemical structure of **gammacerane** (C₃₀H₅₂).

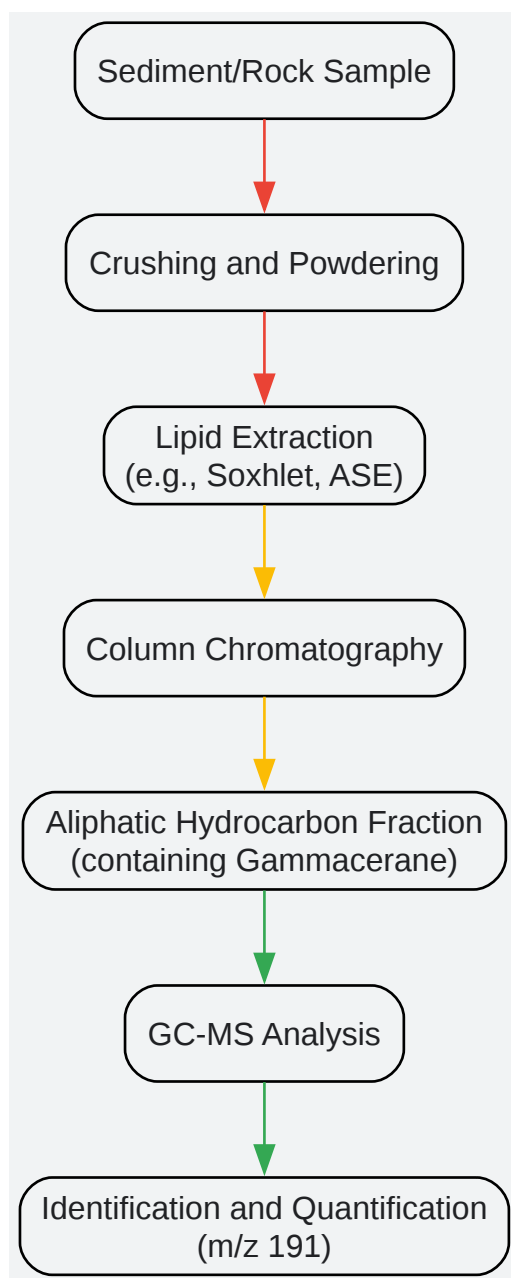
Diagenetic Pathway of Gammacerane



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Caption: Diagenetic transformation of tetrahymanol to **gammacerane**.^[4]

Analytical Workflow for Gammacerane



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Caption: Generalized experimental workflow for **gammacerane** analysis.[4]

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- To cite this document: BenchChem. [Chemical structure and formula of gammacerane (C₃₀H₅₂)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1243933#chemical-structure-and-formula-of-gammacerane-c30h52]

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